5-(4-Methoxyanilino)-3-(4-methylpiperazino)-6H-anthra[1,9-CD]isoxazol-6-one
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Overview
Description
5-(4-Methoxyanilino)-3-(4-methylpiperazino)-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isoxazole ring fused with an anthracene moiety, and functional groups such as methoxyaniline and methylpiperazine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyanilino)-3-(4-methylpiperazino)-6H-anthra[1,9-CD]isoxazol-6-one typically involves multicomponent reactions. One approach is the use of synthetic enzymes (synzymes) as catalysts to promote the multicomponent synthesis of isoxazol-5(4H)-one derivatives . The catalytic system can be reused multiple times without significant loss of activity. The reaction conditions often include specific temperatures, solvents, and reaction times optimized for the desired product yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalytic systems can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms may enhance the production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyanilino)-3-(4-methylpiperazino)-6H-anthra[1,9-CD]isoxazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-(4-Methoxyanilino)-3-(4-methylpiperazino)-6H-anthra[1,9-CD]isoxazol-6-one has several scientific research applications:
Industry: The compound’s unique structure and reactivity make it a candidate for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyanilino)-3-(4-methylpiperazino)-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with biological molecules, such as proteins and nucleic acids, through various non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Isoxazol-5(4H)-one Derivatives: These compounds share the isoxazole ring structure and exhibit similar reactivity and applications.
Anthracene Derivatives: Compounds with an anthracene moiety have comparable photophysical properties and are used in similar research applications.
Uniqueness
5-(4-Methoxyanilino)-3-(4-methylpiperazino)-6H-anthra[1,9-CD]isoxazol-6-one is unique due to its combination of functional groups and fused ring systems. This unique structure imparts specific reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C26H24N4O3 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
10-(4-methoxyanilino)-12-(4-methylpiperazin-1-yl)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C26H24N4O3/c1-29-11-13-30(14-12-29)21-15-20(27-16-7-9-17(32-2)10-8-16)22-23-24(21)28-33-26(23)19-6-4-3-5-18(19)25(22)31/h3-10,15,27H,11-14H2,1-2H3 |
InChI Key |
PKNVXMWDLNVPJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=C(C=C6)OC |
Origin of Product |
United States |
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